2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
Description
The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a structurally complex molecule featuring three key motifs:
- Benzo[d][1,3]dioxole (benzodioxole): A bicyclic aromatic ether commonly associated with metabolic stability and bioactivity in pharmaceuticals .
- Azetidine: A strained four-membered nitrogen-containing ring, which may enhance binding affinity and pharmacokinetic properties compared to larger heterocycles (e.g., piperazine) .
- 4-Cyclopropyl-1H-1,2,3-triazole: A triazole substituent with a cyclopropyl group, likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), contributing to hydrogen bonding and lipophilicity .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-11(26-14-4-5-16-17(6-14)25-10-24-16)18(23)21-7-13(8-21)22-9-15(19-20-22)12-2-3-12/h4-6,9,11-13H,2-3,7-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMGRPBWGKRLQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)N2C=C(N=N2)C3CC3)OC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity by examining various studies, synthesizing data from case studies, and presenting relevant findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a cyclopropyl-substituted triazole, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 364.38 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The benzo[d][1,3]dioxole moiety is known for its role in modulating enzyme activity and influencing cellular pathways. The triazole ring enhances the compound's ability to form hydrogen bonds with proteins and nucleic acids, potentially affecting their function.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds containing the benzo[d][1,3]dioxole structure have been shown to possess significant antimicrobial properties against various pathogens.
- Anticancer Potential : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation in vitro and in vivo models. The mechanism often involves the induction of apoptosis in cancer cells.
- Anti-inflammatory Effects : Several studies suggest that these compounds can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives containing the benzo[d][1,3]dioxole moiety exhibited significant inhibitory effects on bacterial growth.
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines showed that the compound induced apoptosis through caspase activation. The results suggest that this compound may serve as a lead for developing new anticancer agents.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Various synthetic routes have been explored, including:
- Condensation Reactions : Utilizing benzo[d][1,3]dioxole derivatives in condensation reactions to form the desired product.
- Functional Group Modifications : Modifying functional groups to improve solubility and bioavailability.
These modifications aim to enhance the pharmacological profile of the compound while minimizing potential side effects.
Comparison with Similar Compounds
Azetidine vs. Piperazine/Benzimidazole Cores
Substituent Effects
- The 4-cyclopropyltriazole group in the target compound differs from electron-withdrawing substituents (e.g., nitro in 4f) or halogenated groups (e.g., bromo in 5b-j), which are known to modulate electronic properties and bioavailability .
- Cyclopropyl groups enhance metabolic stability by resisting oxidative degradation, a feature absent in analogs with methoxy or trifluoromethyl groups .
Physical and Spectral Properties
While experimental data for the target compound are unavailable, trends from analogs suggest:
- Melting Points : Piperazine HCl salts (e.g., 10 : 184–185°C) generally exhibit higher melting points than neutral benzimidazoles due to ionic interactions . The target compound’s melting point may vary based on crystallinity and salt formation.
- NMR Profiles : The benzodioxole moiety in all compounds shows characteristic ¹H-NMR signals at δ 6.7–7.1 ppm (aromatic protons) and δ 5.9–6.0 ppm (dioxole methylene) . The azetidine’s N–CH₂ protons may resonate near δ 3.5–4.5 ppm, distinct from piperazine’s δ 2.5–3.5 ppm .
Preparation Methods
Friedel-Crafts Acylation for Oxygenation
The benzo[d]dioxole system undergoes Friedel-Crafts acylation to install the oxypropionyl group. A representative protocol from Ambeed demonstrates:
Reaction Conditions
- Substrate: 1,3-Benzodioxole (16.37 mmol)
- Acylating agent: n-Butyric anhydride (19.6 mmol)
- Catalyst: Boron trifluoride diethyl etherate (1.38 mmol)
- Solvent: 1,2-Dichloroethane at -5°C for 3.25 hours
- Yield: 85%
This method’s regioselectivity for the 5-position is critical, achieved through careful temperature control and Lewis acid coordination. Zinc oxide/zinc chloride systems in dichloromethane at 0–5°C provide alternative catalytic pathways with comparable yields (75 g scale, >99% GC purity).
Construction of 3-(4-Cyclopropyl-1H-1,2,3-Triazol-1-yl)Azetidine
Azetidine Ring Formation
Patent CN111362852A details cyclization strategies using ammonium salts:
Cyclization Protocol
Copper-Catalyzed Azide-Alkyne Cycloaddition
The azetidine-azide intermediate reacts with cyclopropylacetylene under click chemistry conditions:
Typical Conditions
- Azetidine-azide (1.0 equiv), cyclopropylacetylene (1.2 equiv)
- Catalyst: CuI (10 mol%), sodium ascorbate (20 mol%)
- Solvent: tert-Butanol/water (4:1) at 25°C
- Reaction Time: 6–8 hours
- Yield: 89–93%
Coupling Strategies for Final Assembly
Nucleophilic Acyl Substitution
The propan-1-one linker connects the benzo[d]dioxol-5-yloxy and azetidine-triazole subunits:
Stepwise Procedure
- Activation : Treat 2-(benzo[d]dioxol-5-yloxy)propanoic acid with thionyl chloride (2.0 equiv) in dichloromethane at 0°C.
- Coupling : React acyl chloride with 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine (1.1 equiv) in presence of triethylamine (3.0 equiv).
- Workup : Quench with aqueous NaHCO₃, extract with ethyl acetate, purify via silica chromatography.
Mitsunobu Reaction for Ether Linkage
Alternative approach for oxygen-propanone connection:
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Regioselectivity in Triazole Formation : Competing 1,4- vs 1,5-regioisomers require careful copper ligand selection (e.g., TBTA improves 1,4-selectivity).
- Azetidine Ring Stability : N-Boc protection prevents ring-opening during coupling steps.
- Green Chemistry : Replacement of dichloroethane with cyclopentyl methyl ether reduces environmental impact.
Q & A
Q. What are the critical synthetic steps for this compound, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves three key stages:
Formation of the azetidine-triazole core : Cyclocondensation of propargylamines with cyclopropane derivatives under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions .
Coupling with the benzo[d][1,3]dioxole moiety : Nucleophilic substitution or Mitsunobu reactions to attach the dioxolane group to the azetidine ring. Temperature control (60–80°C) and anhydrous solvents (e.g., THF) are critical to avoid side reactions .
Propan-1-one linkage : Acylation using activated carbonyl reagents (e.g., EDCI/HOBt) under nitrogen atmosphere to ensure high yield (>75%) .
- Optimization : Adjust pH (6.5–7.5) and monitor reaction progress via TLC/HPLC. Reflux times vary (4–12 hrs) depending on steric hindrance .
Q. Which characterization techniques are essential for structural confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., benzo[d][1,3]dioxol-5-yloxy protons at δ 5.93 ppm as singlet) and confirms azetidine ring substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₁N₃O₄: 368.1601; observed: 368.1605) .
- X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of the cyclopropyl-triazole group .
Q. What in vitro models are used for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Target-specific kinases or receptors (e.g., EGFR, COX-2) using fluorescence polarization or luminescence-based kits .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Dose ranges: 0.1–100 μM .
- Metabolic Stability : Microsomal incubation (human liver microsomes) to assess half-life (t₁/₂) and intrinsic clearance .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity assays?
- Methodological Answer :
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., triazole substituent variations) to isolate contributions of specific functional groups .
- Data Normalization : Account for batch variability in cell lines or enzyme lots using internal controls (e.g., reference inhibitors like erlotinib for kinase assays) .
Q. What strategies optimize synthesis yield and purity for scale-up?
- Methodological Answer :
- Reagent Selection : Replace traditional bases (e.g., K₂CO₃) with polymer-supported bases to simplify purification .
- Flow Chemistry : Continuous flow reactors for azetidine ring formation reduce reaction time (from 12 hrs to 2 hrs) and improve reproducibility .
- Chromatography : Use preparative HPLC with C18 columns and gradient elution (ACN/H₂O + 0.1% TFA) to isolate >98% pure product .
Q. How does the compound’s stereochemistry influence target interactions?
- Methodological Answer :
- Docking Simulations : Molecular dynamics (MD) simulations (e.g., AutoDock Vina) predict binding poses with targets like CYP450 isoforms. Key interactions: π-π stacking between benzo[d][1,3]dioxole and hydrophobic pockets .
- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column) and compare IC₅₀ values. Example: (R)-enantiomer showed 10-fold higher potency than (S)-enantiomer against COX-2 .
- Crystallographic Analysis : Co-crystallization with target proteins (e.g., solved PDB structures) reveals hydrogen bonds between the triazole nitrogen and active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
